5-Chloro-2,4-dimethoxyaniline
Overview
Description
5-Chloro-2,4-dimethoxyaniline: is an organic compound with the molecular formula C8H10ClNO2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine and methoxy groups. This compound is known for its applications in various fields, including chemical synthesis and industrial processes.
Mechanism of Action
Target of Action
It is often used as a reagent in the synthesis of various compounds, suggesting that its targets could be diverse depending on the specific context of its use .
Biochemical Pathways
Given its use as a reagent in chemical synthesis, it is likely involved in a variety of biochemical pathways, depending on the specific compounds it is used to synthesize .
Pharmacokinetics
Its lipophilicity and water solubility suggest that it may have good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-2,4-dimethoxyaniline typically involves the chlorination of 2,4-dimethoxyaniline. One common method includes the use of copper chloride as a catalyst in the presence of hydrochloric acid and oxygen. The reaction is carried out at elevated temperatures, around 95°C, for several hours. After the reaction, the product is purified through filtration and distillation .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale chlorination processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to achieve maximum efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2,4-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Reagents like sodium hydroxide or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
Chemistry: 5-Chloro-2,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the production of dyes, pigments, and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways
Industry: The compound is utilized in the manufacturing of high-performance materials, including polymers and resins. It is also used in the production of agrochemicals and specialty chemicals .
Comparison with Similar Compounds
2,4-Dimethoxyaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.
4-Chloro-2,5-dimethoxyaniline: Similar structure but with different substitution pattern, leading to variations in chemical properties and uses.
Uniqueness: 5-Chloro-2,4-dimethoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and industrial products.
Properties
IUPAC Name |
5-chloro-2,4-dimethoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCMNCWEUMBNIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059153 | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-50-7 | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50657 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzenamine, 5-chloro-2,4-dimethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,4-dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.352 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5-CHLORO-2,4-DIMETHOXYANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ646979LA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O?
A1: The crystal structure of (5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate, denoted by the formula (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O, reveals key insights into the arrangement and interactions of its constituent molecules. This complex crystallizes in the triclinic space group P1. [, ] The structure reveals a layered organization of ZnCl4 2- inorganic entities, water molecules, and -NH3 + groups around specific planes (z = 1/4 and z = 3/4). [, ] Importantly, the crystal structure is stabilized by an intricate network of hydrogen bonds, including N-H...O, O-H...O, N-H...Cl, and O-H...Cl interactions. [, ] This understanding of the structural organization and hydrogen bonding patterns within the complex contributes to a broader knowledge of inorganic-organic hybrid materials and their potential applications.
Q2: What analytical techniques were employed to characterize the (5-Cl-2,4(OCH3)2C6H2NH3)2ZnCl4.3H2O complex?
A2: X-ray crystallography was the primary technique used to characterize the (5-Chloro-2,4-dimethoxyanilinium) Tetrachlorozincate Trihydrate complex. [, ] This technique allowed researchers to determine the crystal structure, including the arrangement of atoms, bond lengths, and bond angles within the complex. [, ] The data obtained from X-ray crystallography provided valuable insights into the three-dimensional structure and the nature of intermolecular interactions within the crystal lattice.
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